molecular formula C16H19F4NO4 B13714539 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid

3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B13714539
M. Wt: 365.32 g/mol
InChI Key: BITRVNYUZLRNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid is a structurally complex compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety, a fluoro-trifluoromethyl-substituted aromatic ring, and a butyric acid backbone. The Boc group provides acid-labile protection, making the compound suitable for peptide synthesis under acidic deprotection conditions . The 3-fluoro-5-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions in biological systems . This compound is likely utilized in medicinal chemistry and drug development, particularly in designing protease inhibitors or receptor-targeted molecules due to its unique electronic and steric properties.

Properties

Molecular Formula

C16H19F4NO4

Molecular Weight

365.32 g/mol

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-12(8-13(22)23)6-9-4-10(16(18,19)20)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

BITRVNYUZLRNPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection via Boc Anhydride in Organic Solvent

Reaction Scheme:

  • Starting material: (R)-3-amino-4-(3-fluoro-5-(trifluoromethyl)phenyl)butyric acid (Compound I)
  • Reagent: Di-tert-butyl dicarbonate (Boc anhydride, Compound II)
  • Base: Inorganic bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate; sodium hydroxide preferred.
  • Solvent: Organic solvent immiscible with water, preferably toluene, methyl tert-butyl ether, isopropyl acetate, dichloromethane, n-hexane, petroleum ether, cyclohexane, or n-heptane.

Procedure:

  • Mix Compound I with water and inorganic base.
  • Add Compound II dissolved in the organic solvent.
  • Stir the biphasic mixture at 0–40 °C, preferably at 20 °C, for 4–18 hours (optimal ~10 hours).
  • Upon completion, isolate the Boc-protected product by filtration or extraction.

Advantages:

  • High purity and yield (typically above 90% purity).
  • Control over condensation impurities.
  • Simple, stable, and scalable process suitable for industrial production.

Example Data:

Parameter Condition Result
Solvent Toluene Optimal solvent choice
Base Sodium hydroxide Preferred for high yield
Temperature 20 °C Optimal for reaction
Reaction time 10 hours Complete conversion
Molar ratio (I:II) 1:1–2 Controls reaction completeness
Molar ratio (I:Base) 1:1–2.2 Ensures neutralization
Product purity >90% High purity product
Yield ~82% Isolated yield

Notes on Impurities:

  • Condensation impurities can form during Boc protection.
  • Proper control of reaction parameters minimizes these impurities to less than 0.2%, critical for downstream pharmaceutical quality.

Use of Coupling Agents and Bases to Control Impurities

To further control condensation impurities and improve purity, coupling agents such as 1-Hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), or dicyclohexylcarbodiimide (DCC) are employed.

Process:

  • Boc-protected amino acid and its free amino acid form are reacted in the presence of these coupling agents and a base (commonly triethylamine).
  • The reaction is carried out in an organic solvent such as methylene chloride.
  • Typical reaction temperature: 5–40 °C, preferably 20–30 °C.
  • Reaction time: 1–10 hours, preferably 3–5 hours.

Molar Ratios:

Component Molar Ratio Range Preferred Ratio
Boc-protected acid : free acid 1 : 0.9–1.5 1 : 1.0–1.1
Boc-protected acid : coupling agent (HOBT/EDC/DCC) 1 : 1.0–1.5 1 : 1.1–1.2
Boc-protected acid : base 1 : 1.0–1.5 1 : 1.1–1.2

Benefits:

  • Efficient removal or control of condensation impurities.
  • High purity product suitable as a reference substance for quality control.
  • Moderate reaction conditions with good safety profile.

Example Experimental Data:

  • Yield of crude product: 95%
  • Purity after purification: >92%
  • Reaction conditions: 0 °C to room temperature, 24 hours reaction time
  • Workup: Washing with distilled water, drying, filtration, concentration.

Alternative Synthetic Routes

Other methods involve asymmetric synthesis of the amino acid precursor, followed by Boc protection. For example, catalytic asymmetric hydrogenation of 3-amino-4-(3-fluoro-5-(trifluoromethyl)phenyl)but-2-enoic acid alkyl esters with chiral organic acids and reducing agents can provide the chiral amino acid intermediate, which is then Boc-protected.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Purity (%) Yield (%) Notes
Boc protection with Boc anhydride in biphasic solvent Boc anhydride, NaOH, toluene, 20 °C, 10 h >90 ~82 Simple, scalable, controls impurities
Coupling agent mediated synthesis Boc-protected acid + free acid, HOBT/EDC/DCC, Et3N, 20–30 °C, 3–5 h >92 ~95 Controls condensation impurities, high purity
Asymmetric synthesis + Boc protection Catalytic asymmetric hydrogenation + Boc protection 90–94 Variable For chiral purity, precursor synthesis

Research Results and Analytical Data

  • Purity Analysis: High-performance liquid chromatography (HPLC) confirms product purity above 90%, with condensation impurities controlled below 0.2% to ensure suitability for pharmaceutical use.
  • Spectroscopic Characterization: Liquid phase spectra and chromatograms demonstrate the effective separation of impurities and confirmation of product identity.
  • Yield Optimization: Reaction parameters such as temperature, molar ratios, and solvent choice have been optimized to maximize yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro-substituted phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders. The compound's structure allows for modifications that enhance biological activity and selectivity.

Case Study: Synthesis of Dipeptidyl Peptidase IV Inhibitors
A notable application of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in treating type 2 diabetes. The Boc-protected amino acid acts as a building block for more complex structures, facilitating the development of effective therapeutic agents like Sitagliptin .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations while retaining its functional groups. Its trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it suitable for drug design.

Synthetic Methodologies
Recent advancements have focused on optimizing synthetic routes to improve yield and purity. For instance, methods involving organic solvents that are immiscible with water have been developed to minimize impurities during synthesis, highlighting the compound's relevance in industrial applications .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc-protected amino group and the fluoro-substituted phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS 269396-66-9)

BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID

(S)-2-(4-fluoro-phenyl) 3-methylbutyric acid

(2S,3S)-N-Boc-2-Amino-3-phenylbutyric acid

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight Protecting Group Aryl Substituent Key Features
Target Compound C₁₆H₁₈F₄NO₄* ~380.3 Boc 3-Fluoro-5-(trifluoromethyl) High lipophilicity (CF₃), acid-labile protection, electron-withdrawing aryl
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid C₂₄H₂₂N₂O₄ 402.44 Fmoc 3-Pyridyl Base-labile protection, hydrogen-bonding capability (pyridine)
BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID C₁₅H₁₉BrNO₄ 369.22 Boc 4-Bromo Bromine enables cross-coupling reactions (e.g., Suzuki)
(S)-2-(4-fluoro-phenyl)3-methylbutyric acid C₁₁H₁₃FO₂ 196.22 None 4-Fluoro Compact structure, no protecting group; limited synthetic utility
(2S,3S)-N-Boc-2-Amino-3-phenylbutyric acid C₁₅H₂₁NO₄ 279.33 Boc Phenyl Chiral centers (2S,3S), neutral aryl; used in peptide stereochemistry

Physicochemical and Application Differences

  • Protecting Groups :
    • Boc vs. Fmoc : The target compound’s Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), whereas Fmoc (in Compound 1) is base-labile (e.g., piperidine) . This dictates orthogonal deprotection strategies in peptide synthesis.
    • Aryl Substituents :
  • The 3-fluoro-5-(trifluoromethyl)phenyl group (target) increases lipophilicity (logP) compared to 4-bromo (Compound 2) or 3-pyridyl (Compound 1). The CF₃ group enhances metabolic stability and membrane permeability .
  • 4-Bromo (Compound 2) is advantageous in cross-coupling reactions, while 3-pyridyl (Compound 1) offers hydrogen-bonding sites for target engagement .
  • Stereochemical Complexity: The target compound’s stereochemistry (unresolved in evidence) contrasts with (2S,3S)-N-Boc-2-Amino-3-phenylbutyric acid (Compound 4), which has defined chiral centers critical for enantioselective interactions .

Research Implications

  • Medicinal Chemistry : The target’s trifluoromethyl group may improve binding to hydrophobic pockets in enzymes, while its fluorine atom could modulate pKa of adjacent groups .
  • Synthetic Utility : The absence of a reactive handle (e.g., bromine in Compound 2) limits the target’s use in metal-catalyzed reactions but simplifies stability in biological assays .

Notes on Evidence Limitations

  • No direct data on the target compound’s purity, solubility, or biological activity were found in the provided evidence.

Biological Activity

3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino function, a butyric acid backbone, and a trifluoromethyl-substituted phenyl group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Property Value
Molecular FormulaC15H20F4N2O4
Molecular Weight360.33 g/mol
CAS NumberNot available
Purity≥95%

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The amino group is protected using Boc anhydride.
  • Introduction of the trifluoromethyl group : This can be achieved through electrophilic aromatic substitution or other fluorination methods.
  • Final coupling to form the butyric acid moiety : This step may involve amide bond formation or esterification.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes:

  • GSK-3β Inhibition : Similar compounds have shown promising results as glycogen synthase kinase 3 beta (GSK-3β) inhibitors, which are crucial in various signaling pathways related to cancer and neurodegenerative diseases .

Case Studies

  • Neuroprotective Properties : A study indicated that compounds with similar structures exhibited neuroprotective effects by modulating NMDA receptor activity, which is essential for synaptic plasticity and memory formation .
  • Metabolic Stability : Investigations into the metabolic stability of related compounds found that those with trifluoromethyl substitutions displayed enhanced resistance to enzymatic degradation by human liver microsomes, suggesting potential for longer half-lives in therapeutic applications .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that:

  • Fluorine Substitution : The presence of fluorine atoms significantly increases the potency of these compounds due to improved binding interactions with target proteins.
  • Alkyl Chain Length : Variations in the length and branching of the alkyl chain on the butyric acid moiety can lead to changes in biological activity, where shorter chains tend to exhibit higher potency .

Q & A

What are the critical considerations for synthesizing 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves a multi-step sequence: (1) introduction of the Boc protecting group to the amino moiety, (2) coupling of the fluorinated aromatic ring via Friedel-Crafts or Suzuki-Miyaura reactions, and (3) acid-catalyzed deprotection if required. Key steps include maintaining anhydrous conditions during Boc protection and optimizing temperature for aromatic coupling (60–80°C) to prevent side reactions like deboronation or over-fluorination . Solvent choice (e.g., THF for polar intermediates, DCM for Boc deprotection) directly impacts yield and purity.

Advanced
Advanced synthetic challenges include minimizing racemization during Boc protection/deprotection and managing steric hindrance from the trifluoromethyl group during aromatic coupling. Computational modeling (DFT studies) can predict transition states for fluorinated intermediates, guiding solvent and catalyst selection. For example, using Pd(PPh₃)₄ in Suzuki-Miyaura reactions improves cross-coupling efficiency with electron-deficient aryl boronic acids . Reaction scalability requires continuous flow systems to maintain precise temperature control and reduce batch variability .

How can researchers resolve contradictory spectroscopic data (e.g., NMR, LC-MS) for this compound?

Basic
For NMR analysis, discrepancies in aromatic proton splitting patterns often arise from the electron-withdrawing effects of fluorine and trifluoromethyl groups. Use deuterated DMSO-d₆ to enhance solubility and assign peaks via 2D COSY or HSQC to resolve overlapping signals . LC-MS purity checks (using C18 columns with 0.1% formic acid in mobile phases) help identify byproducts like de-Boc derivatives or hydrolyzed acids .

Advanced
Contradictions in ¹⁹F NMR shifts (e.g., unexpected deshielding) may indicate incomplete fluorination or competing side reactions. Isotopic labeling (e.g., ¹⁸O in the carboxylic acid) combined with high-resolution mass spectrometry (HRMS) can differentiate between structural isomers. For chiral purity, advanced chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy is essential to confirm enantiomeric excess, especially if the compound is used in asymmetric synthesis .

What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Basic
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm, focusing on Boc group hydrolysis (retention time shifts) or aromatic ring oxidation (new peaks at 210–230 nm). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Advanced
For mechanistic insights, use LC-MS/MS to identify degradation products. For example, Boc cleavage under acidic conditions generates a primary amine, detectable via ESI+ mode (m/z [M+H]⁺). Solid-state stability can be assessed via powder X-ray diffraction (PXRD) to detect crystallinity loss, which accelerates decomposition .

How does the trifluoromethyl group influence the compound’s biological activity, and what computational tools validate these effects?

Advanced
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with hydrophobic enzyme pockets (e.g., dipeptidyl peptidase-4 for anti-diabetic applications). Free-energy perturbation (FEP) calculations quantify binding affinity changes when substituting CF₃ with CH₃ or Cl .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced
Implement quality-by-design (QbD) principles:

  • Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, reaction time).
  • In-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy monitor real-time Boc deprotection.
  • Purification via preparative HPLC with orthogonal gradients (e.g., acetonitrile/water vs. methanol/water) removes persistent impurities .

How can researchers address low solubility in aqueous buffers during biological assays?

Basic
Pre-formulate the compound using co-solvents (10–20% DMSO or PEG-400) or cyclodextrin-based complexation. For cell-based assays, verify cytotoxicity of solubilizing agents via MTT assays .

Advanced
Nanoparticle encapsulation (PLGA or liposomes) improves bioavailability. Dynamic light scattering (DLS) confirms particle size (<200 nm), while dialysis-based release studies quantify compound liberation under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.